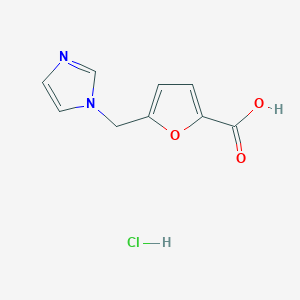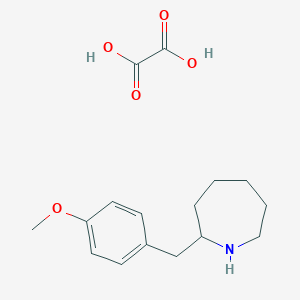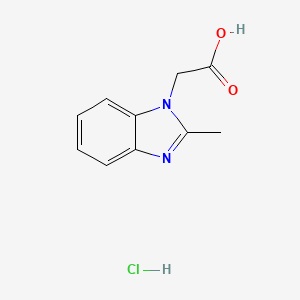
3-Isoxazolecarboxylic acid, 4-(1h-imidazol-1-ylmethyl)-5-methyl, HCl
Descripción general
Descripción
3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, hydrochloride (HCl) is a chemical compound with the molecular formula C9H10ClN3O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine with β-keto esters or β-diketones.
Introduction of Imidazole Moiety: The imidazole group can be introduced via nucleophilic substitution reactions, where an appropriate halide precursor reacts with imidazole.
Methylation: The methylation of the imidazole ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Acidification: The final step involves the conversion of the carboxylic acid derivative to its hydrochloride salt form using hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes
Reduction: Alcohols, amines, or alkanes
Substitution: Methylated derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
This compound has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological targets.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism by which 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl exerts its effects involves its interaction with specific molecular targets. The imidazole and isoxazole rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Imidazole derivatives: Other compounds containing imidazole rings, such as histamine and histamine analogs.
Isoxazole derivatives: Compounds with isoxazole rings, such as isoxazole-based herbicides and pharmaceuticals.
Uniqueness: 3-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-5-methyl, HCl is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural features make it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.ClH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6;/h2-3,5H,4H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJWIYSVMCEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3087755.png)
![[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride](/img/structure/B3087757.png)


